molecular formula C43H58N4O12 B610482 Rifampicin CAS No. 13292-46-1

Rifampicin

Cat. No. B610482
CAS RN: 13292-46-1
M. Wt: 822.95
InChI Key: JQXXHWHPUNPDRT-WLSIYKJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifampicin, also known as rifampin, is an antibiotic used to treat several types of mycobacterial infections including Mycobacterium avium complex, leprosy, and in combination with other antibacterials to treat latent or active tuberculosis . It belongs to the class of medicines called antibiotics and works to kill or prevent the growth of bacteria .


Synthesis Analysis

Rifampicin can be synthesized through cyclization and condensation reactions of rifamycin S that is prepared directly by oxidation and extraction of zymotic fluid . A study has also characterized a network of reactions underlying the biosynthesis of rifamycin SV, S, L, O, and B .


Molecular Structure Analysis

Rifampicin is a member of the class of rifamycins that is a semisynthetic antibiotic derived from Amycolatopsis rifamycinica . Its molecular formula is C43H58N4O12 .


Chemical Reactions Analysis

Rifampicin exhibits antibacterial activity against a wide range of gram-positive cocci, including Mycobacteria and Clostridium difficile, and specific gram-negative organisms, including Neisseria meningitidis . It exerts bactericidal antimicrobial effects by inhibiting DNA-dependent RNA polymerase (RNAP) .


Physical And Chemical Properties Analysis

Rifampicin has a molecular weight of 822.94 g/mol . It is soluble in DMSO at 100 mg/mL .

Scientific Research Applications

  • Inhibition of Bacterial RNA Polymerase : Rifampicin is a key component in anti-tuberculosis therapy due to its ability to inhibit bacterial RNA polymerase, as elucidated through the crystal structure determination of Thermus aquaticus core RNA polymerase complexed with Rifampicin (Campbell et al., 2001).

  • Drug-Drug Interactions : Rifampicin can influence drug metabolism and transportation, primarily by activating the nuclear pregnane X receptor, which in turn affects cytochromes P450 and p-glycoprotein activities, elucidating its role in drug-drug interactions (Chen & Raymond, 2006).

  • Neuroprotective Effects : Studies indicate that Rifampicin acts as a hydroxyl radical scavenger and a glucocorticoid receptor activator, showing significant neuroprotection after cerebral ischemia in mice (Yulug et al., 2004).

  • Impact on Biological Fitness : In environmental isolates, acquisition of Rifampicin resistance may reduce biological fitness, affecting quorum sensing signals, motility, and substrate utilization, thus impacting the environmental adaptation of bacteria (Kang & Park, 2010).

  • Poxvirus Morphogenesis : Rifampicin has been used to block vaccinia virus assembly, helping in the study of viral morphogenesis and the understanding of viral protein processing (Moss & Rosenblum, 1973).

  • Potential in Parkinson’s Disease Therapy : Rifampicin has shown to protect cells against MPP+-induced apoptosis and inhibit α-synuclein multimers, indicating its potential utility in Parkinson’s disease therapeutics (Bi et al., 2013).

  • Antibiotic Resistance Studies : Research on mutations in the Escherichia coli rpoB gene that lead to Rifampicin resistance has provided insights into the structural and functional effects on RNA polymerase and resistance mechanisms (Jin & Gross, 1988).

  • Treatment of Tuberculosis : The evolution of Rifampicin treatment for tuberculosis, including its sterilizing activity, dosage studies, and the exploration of high-dose treatments, has been pivotal in TB therapy (Grobbelaar et al., 2019).

  • Bioenhancer Applications : Rifampicin has been combined with bioenhancers like piperine, leading to increased bioavailability and reduced dosage requirements in tuberculosis treatment, demonstrating the potential of integrating traditional Ayurveda with modern medicine (Randhawa et al., 2011).

  • Rifampicin-Resistance in Mycobacterium tuberculosis : Studies focusing on mutations in the rpoB gene associated with Rifampicin-resistance in Mycobacterium tuberculosis have helped in understanding resistance patterns and developing molecular methods for identifying drug-resistant strains (Zaw et al., 2018).

  • Interaction with DNA : Investigations on the interaction of Rifampicin with DNA have provided insights into its role as a DNA intercalator, influencing the development of analytical methods for detecting the drug (Girousi et al., 2004).

  • Neuroprotection in Neurodegenerative Disorders : Rifampicin has been shown to prevent neuronal degeneration in models involving oxidative stress and apoptotic pathways, suggesting its potential in treating neurodegenerative disorders (Kılıç et al., 2004).

  • Chemical Synoviorthesis in Hemophilia : Its use in chemical synoviorthesis for treating chronic hemophilic synovitis highlights Rifampicin’s versatility beyond infectious disease treatment (Caviglia et al., 2001).

  • Targeted Drug Delivery : The development of mannose-conjugated chitosan nanoparticles loaded with Rifampicin for treating visceral leishmaniasis demonstrates innovative approaches in targeted drug delivery (Chaubey & Mishra, 2014).

  • Treatment of Leprosy : Rifampicin’s effectiveness in treating leprosy, particularly its rapid bacteriological conversion, is a critical aspect of its therapeutic application (Saerens, 1975).

  • Side Effects in Leprosy Treatment : A case report on Rifampicin-induced thrombocytopenia during anti-leprosy treatment emphasizes the importance of monitoring for potential side effects (Shui et al., 2020).

Safety And Hazards

Rifampicin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Future Directions

The emergence of multidrug-resistant tuberculosis (MDR-TB) has led to the failure of first-line antituberculosis therapy. An appropriate combination of anti-TB drugs or substitution with second-line agents are required for improving the treatment success rates of MDR and extensively drug-resistant (XDR) TB . There is a dire need for the development of more effective TB drugs, adjunct therapies, and vaccines in order to improve the treatment outcomes .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXHWHPUNPDRT-WLSIYKJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021244
Record name Rifampicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C
Record name Rifampicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIFAMPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.1X10-34 mm Hg at 25 °C /Estimated/
Record name RIFAMPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Rifampin acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death., Although rifampin is most active during cell multiplication ... /it/ appears to have some effect on resting cells. Electron microscopy has revealed changes in cytoplasm and disappearance of ribosomes in tubercle bacilli exposed to rifampin, indicating inhibition of DNA-dependent RNA polymerase., Rifampin inhibits DNA-dependent RNA polymerase of mycobacteria and other microorganisms by forming a stable drug-enzyme complex, leading to suppression of initiation of chain formation (but not chain elongation) in RNA synthesis. More specifically, the beta subunit of this complex enzyme is the site of action of the drug, although rifampin binds only to the holoenzyme. Nuclear RNA polymerase from a variety of eukaryotic cells does not bind rifampin, and RNA synthesis is correspondingly unaffected. While rifampin can inhibit RNA synthesis in mammalian mitochondria, considerably higher concentrations of the drug are required than for the inhibition of the bacterial enzyme., High concentrations of rifamycin antibiotics also inhibit viral DNA-dependent RNA polymerases and reverse transcriptases., Rifampin is bactericidal for both intracellular and extracellular microorganisms., Developmental expression of CYPlAl, CYPlA2 and CYP3A6 in the rabbit have been studied. Cytochromes P450IAl, P450IA2 and P450IIIA6 exhibited comparable patterns of developmental expression. Present at low level (less than 0.05 mnol/ng) in the new born animal up to week 3, these proteins sharply accumulated between weeks 3 and 4 to reach a maximum by week 4 (P450IAl, 0.2 nmol/mg; P450IA2, 0.8 nmol/ng; P450IIIA6, 0.12 nmol/mg) and decr in the adult (P450IAl, 0.2 nmol/mg; P450IA2, 0.4 mnol/mg; P450IIIA6, 0.09 nmol/mg). Cytochromes P450IAl and P450IA2 were not expressed in the untreated fetus. Onset of CYP3A6 gene expression occurred at day 30 of gestation and both transcription and mRNA accumulation were transplacentally inducible by rifampicin only shortly before birth, i.e. after treatment of the females between days 28 and 30 of gestation. Both long (1.85 kb) and short (1.7 kb) mRNA transcripts were expressed in untreated or rifampicin treated fetuses. CYP3A6 gene expression was also induced by rifampicin in l week old and 2 week old animals. Developmental expression of CYPlAl and CYPlA2 genes was shown to be closely related to the diet change accompanying weaning which occurs at weeks 3-4. In animals subjected to either delayed (week 6) or early (week 2) weaning, sharp accumulation of messages, proteins and related activities were delayed or anticipated accordingly with respect to normal weaning. Artificially scheduled weaning gave similar results when repeated with biological grade lucern (grown in the absence of chemical fertilizers, pesticides) ... the main constituent of commercial rabbit chow. While CYP3A6 gene expression could be brought forward by early weaning at week 2, both message and protein did not exhibit incr accumulation after delayed weaning at week 6, and remained at the low level of the new born animal. Treatment of l week old and 2 week old animals with triiodothyronine or of 3 week old animals with propylthiouracil, an antithyroid factor, did not modify the normal pattern of developmental expression of genes CYPlAl, CYPlA2 and CYP3A6. ...
Record name Rifampicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIFAMPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Rifampicin

Color/Form

Red to orange platelets from acetone, Red-brown crystalline powder

CAS RN

13292-46-1
Record name Rifampin [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifampicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rifampicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rifampicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifampicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAMPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJT6J7R4TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RIFAMPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Decomposes 183-188 °C
Record name Rifampicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIFAMPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
397,000
Citations
BP Goldstein - The Journal of antibiotics, 2014 - nature.com
Resistance to rifampicin (RIF) is a broad subject covering not just the mechanism of clinical resistance, nearly always due to a genetic change in the β subunit of bacterial RNA …
Number of citations: 403 www.nature.com
M Niemi, JT Backman, MF Fromm, PJ Neuvonen… - Clinical …, 2003 - Springer
… using rifampicin than in organ donors not using rifampicin.[4]In another study, rifampicin increased the intestinal CYP3A4 mRNA content to 5- to 8-fold of the control.[5]Rifampicin seems …
Number of citations: 828 link.springer.com
G Acocella - Clinical pharmacokinetics, 1978 - Springer
… Rifampicin has been found to compete with bilirubin and other cholefil … that rifampicin is rapidly absorbed from the intestine and that the absorption rate increases with time. Rifampicin …
Number of citations: 504 link.springer.com
N Maggi, CR Pasqualucci, R Ballotta, P Sensi - Chemotherapy, 1966 - karger.com
… a reduction wave with an E 1/2 = + 0.10, identical to that of rifampicin. The in vitro and in vivo anti bacterial activity of rifampicin-quinone was found to be the same as that of rifampicin. …
Number of citations: 382 karger.com
S Furesz, R Scotti, R Pallanza, E Mapelli - 1967 - pesquisa.bvsalud.org
The results obtained from the study of absorption, diffusion and elimination of 3-(4-methylpiperazinyliminomethyl) rifamycin SV (rifampicin, AMP) in humans show that the aim of …
Number of citations: 191 pesquisa.bvsalud.org
WR McClure, CL Cech - Journal of Biological Chemistry, 1978 - Elsevier
… The major effect of rifampicin was found to be a total block of … into a steric model for rifampicin inhibition. Additional minor … in the presence of rifampicin belong nearly exclusively to the …
Number of citations: 407 www.sciencedirect.com
P Capelle, D Dhumeaux, M Mora, G Feldmann… - Gut, 1972 - gut.bmj.com
… of a single dose of 600 mg of rifampicin in 12 patients, six of them … mg of rifampicin per day for 17 days in eight patients, four of them having a normal liver and four a cirrhotic. Rifampicin …
Number of citations: 134 gut.bmj.com
A Telenti, P Imboden, F Marchesi, L Matter, K Schopfer… - The Lancet, 1993 - Elsevier
… We set out to determine the molecular basis of resistance to rifampicin, a major … confer resistance to rifampicin in these organisms. However, a permeability barrier to rifampicin has been …
Number of citations: 876 www.sciencedirect.com
EA Campbell, N Korzheva, A Mustaev, K Murakami… - Cell, 2001 - cell.com
Rifampicin (Rif) is one of the most potent and broad spectrum antibiotics against bacterial pathogens and is a key component of anti-tuberculosis therapy, stemming from its inhibition of …
Number of citations: 741 www.cell.com
A Tupin, M Gualtieri, F Roquet-Banères… - International journal of …, 2010 - Elsevier
The first antibiotic of the ansamycin family, rifampicin (RIF), was isolated in 1959 and was introduced into therapy in 1962; it is still a first-line agent in the treatment of diseases such as …
Number of citations: 141 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.